molecular formula C22H27NO2S2 B11833406 Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-

Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-

Cat. No.: B11833406
M. Wt: 401.6 g/mol
InChI Key: WLCGNGHWLCADEE-UHFFFAOYSA-N
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Description

Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- is a benzothiazole derivative characterized by a sulfonyl group bridging the benzothiazole core and a 4-octylphenylmethyl substituent. The benzothiazole scaffold is known for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The 4-octylphenyl group introduces significant lipophilicity, which may enhance membrane permeability but could also affect solubility and metabolic stability.

Preparation Methods

The synthesis of benzothiazole derivatives, including Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-, can be achieved through various synthetic pathways. Common methods include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like DMF (Dimethylformamide), and catalysts such as copper or iodine. Major products formed from these reactions depend on the specific substituents and reaction conditions used.

Scientific Research Applications

Structure and Characteristics

The compound features a benzothiazole ring fused with a sulfonyl group and an octylphenylmethyl moiety. The presence of the long hydrophobic octyl chain enhances its solubility in organic solvents and its interaction with lipid membranes, which may improve its bioavailability in pharmaceutical applications.

Pharmaceutical Applications

Benzothiazole derivatives are known for their wide range of pharmacological properties. The specific compound under discussion has shown potential in the following areas:

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated their effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans, with minimum inhibitory concentrations ranging from 25 to 200 µg/mL . These compounds interact with various cellular targets, including DNA gyrase and dihydroorotase, contributing to their antimicrobial effects.
  • Anticancer Properties : Benzothiazole derivatives have been investigated for their potential as anticancer agents. Compounds within this class have shown selective cytotoxicity against cancer cell lines, with some undergoing clinical evaluation for their antitumor activities . The mechanism of action often involves the inhibition of critical enzymes involved in cancer cell proliferation.
  • Neuroprotective Effects : Recent studies have explored the synthesis of benzothiazole derivatives as multi-target directed ligands aimed at treating neurodegenerative diseases. These compounds have demonstrated inhibitory effects on monoamine oxidase and cholinesterase, suggesting potential applications in managing conditions like depression associated with neurodegeneration .
  • Anti-inflammatory Activity : The compound has also been evaluated for its anti-inflammatory properties. Certain analogs have been shown to alleviate acute inflammatory pain effectively, comparable to traditional nonsteroidal anti-inflammatory drugs .

Agrochemical Applications

In addition to pharmaceutical uses, benzothiazole derivatives are utilized in agrochemicals:

  • Pesticide Formulation : The unique chemical structure allows these compounds to be effective as active ingredients in pesticides. Their hydrophobic nature enhances their efficacy in formulations designed to target specific pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes and interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent on the sulfonyl group critically influences physicochemical and biological properties. Key analogs include:

Methylsulfonyl Benzothiazoles (MSBT Derivatives)

  • Structure : Derivatives with methyl or hydroxyl groups on the sulfonyl-linked phenyl ring .
  • Activity : Demonstrated MIC values of 4–50 µg/mL against bacterial and fungal pathogens and IC₅₀ values of 10–25 µM against cancer cell lines .

2-[(4-Chlorophenylmethyl)sulfonyl]benzothiazole

  • Structure : Features a 4-chlorophenylmethyl group instead of 4-octylphenyl .
  • Properties : The electron-withdrawing chlorine atom enhances polarity, reducing logP compared to the octyl variant.

2-[[2-(Phenylmethoxy)ethyl]sulfonyl]benzothiazole

  • Structure: Ether-linked phenoxyethyl substituent .
  • Properties : The ether group increases polarity and hydrogen-bonding capacity (PSA = 56.26 Ų), contrasting with the hydrophobic octyl chain.
  • Activity: Not explicitly reported, but similar compounds show antimicrobial and anticancer effects .

Antimicrobial Activity

  • MSBT Derivatives : MIC values of 4–50 µg/mL against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • 4-Substituted Methylsulfonyl Benzothiazoles : Higher antifungal activity (IC₅₀ = 4.34–17.61 µg/mL) against Fusarium solani compared to hymexazol (IC₅₀ = 38.92 µg/mL) .
  • However, excessive hydrophobicity could reduce bioavailability.

Anticancer Activity

  • Thiazolidinone-Benzothiazole Hybrids: Compound 6 (hybrid structure) showed broad-spectrum activity against breast, ovarian, and prostate cancers .
  • MSBT Derivatives : IC₅₀ values of 10–25 µM against leukemia and colon cancer cell lines .
  • Octylphenyl Implications : Enhanced lipophilicity may promote uptake in lipid-rich tumor microenvironments, but metabolic instability (e.g., CYP450 oxidation) could limit efficacy.

Anticonvulsant Activity

  • Sulfonamide-Linked Benzothiazoles : Neurotoxicity screening and computational docking suggest activity via GABA receptor modulation .

Biological Activity

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This article focuses on the biological activity of the compound Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- and its potential therapeutic applications based on recent research findings.

Overview of Benzothiazole Compounds

Benzothiazole is a bicyclic compound that serves as a core structure in various bioactive molecules. The modifications to its structure can enhance its pharmacological properties. Recent studies have demonstrated that benzothiazole derivatives exhibit a wide range of biological activities, making them promising candidates for drug development.

Synthesis and Characterization

The synthesis of Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- involves the introduction of a sulfonyl group and an octylphenyl moiety to the benzothiazole scaffold. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzothiazole derivatives. For instance, a study focusing on novel benzothiazole compounds indicated that certain derivatives significantly inhibited the proliferation of cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) at micromolar concentrations. These compounds also demonstrated apoptosis-promoting effects and induced cell cycle arrest by inhibiting critical signaling pathways like AKT and ERK .

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
B7A4311-4Inhibition of AKT/ERK pathways
B7A5491-4Induction of apoptosis
4iHOP-92Not specifiedAntitumor activity

Antimicrobial Activity

Benzothiazole derivatives have also shown promising antimicrobial properties. A study evaluating their effectiveness against various bacterial strains found that certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 25 to 200 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli. The antimicrobial activity is attributed to their ability to disrupt cellular processes in bacteria.

Table 2: Antimicrobial Activity of Benzothiazole Compounds

Compound NameBacterial StrainMIC (µg/mL)
Compound 3Staphylococcus aureus25
Compound 4E. coli50
Compound 10Bacillus subtilis100

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, benzothiazole derivatives have demonstrated anti-inflammatory effects. Some studies reported that these compounds could significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α, which are crucial in mediating inflammatory responses .

Table 3: Anti-inflammatory Effects of Selected Benzothiazole Compounds

Compound NameCytokine Inhibition (%)Concentration (µM)
B7IL-6: 40%1
B7TNF-α: 35%1

Case Study: Dual Action Against Cancer and Inflammation

A notable study investigated compound B7's dual action as an anticancer and anti-inflammatory agent. The results indicated that at concentrations as low as 1 µM, B7 not only inhibited cancer cell proliferation but also reduced inflammatory markers in vitro. This dual functionality positions B7 as a promising candidate for further development in treating cancers associated with chronic inflammation .

Computational Studies

Molecular docking studies have been employed to explore the interactions between benzothiazole derivatives and target proteins involved in cancer progression. Compounds like B7 showed strong binding affinities towards VEGFR-2 kinase, suggesting potential therapeutic applications in gastrointestinal cancers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[[(4-octylphenyl)methyl]sulfonyl]benzothiazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of benzothiazole derivatives often employs Suzuki-Miyaura cross-coupling reactions, which enable the introduction of aryl groups at specific positions. For example, 2-(4-bromophenyl)benzothiazole can react with phenylboronic acid derivatives under palladium catalysis to form substituted benzothiazoles. Key optimization parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.
  • Solvent systems : Methanol or DMF for solubility and reactivity.
  • Temperature : Reactions typically proceed at 80–100°C for 6–24 hours.
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Post-synthetic modifications, such as sulfonation, require controlled stoichiometry of sulfonylating agents (e.g., chlorosulfonic acid) .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) and X-ray crystallography confirm the structure of benzothiazole derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and confirm sulfonyl group integration.
  • FT-IR : Identify characteristic stretches (C-S at ~650 cm⁻¹, S=O at ~1350–1150 cm⁻¹).
  • X-ray crystallography : Resolve molecular geometry and non-covalent interactions (e.g., hydrogen bonding or π-stacking). For example, single-crystal studies of benzothiazole analogs reveal dihedral angles between the sulfonyl group and benzothiazole core, critical for understanding conformational stability .

Q. What experimental strategies are recommended for investigating the fluorescence properties of benzothiazole derivatives under varying concentrations and solvent systems?

Methodological Answer: Fluorescence spectra should be recorded at concentrations of 10⁻⁴–10⁻⁶ M to avoid aggregation-induced quenching. Key steps:

  • Excitation wavelength : Optimize using UV-Vis absorption maxima (e.g., 330 nm for benzothiazole derivatives).
  • Solvent polarity : Test in methanol, DMSO, and water to evaluate solvatochromic effects.
  • Quantum yield calculation : Use quinine sulfate as a reference standard. Data from such studies reveal substituent-dependent emission shifts, with electron-donating groups enhancing fluorescence intensity .

Advanced Research Questions

Q. How do substituent variations at specific positions on the benzothiazole core influence biological activity, as revealed by group-based QSAR modeling?

Methodological Answer: Group-based QSAR (GQSAR) models fragment benzothiazole derivatives into substituent regions (e.g., R1 = sulfonyl group, R2 = 4-octylphenyl). Hydrophobic descriptors (logP) and electronic parameters (Hammett constants) are critical. For instance:

  • R1 hydrophobicity : Enhances membrane permeability and anticancer activity.
  • R2 bulkiness : May sterically hinder target binding. Validated models use partial least squares (PLS) regression with cross-validation (q² > 0.6) .

Q. What methodologies resolve contradictory bioactivity results between in vitro assays and computational predictions for sulfonyl-containing benzothiazoles?

Methodological Answer: Discrepancies often arise from:

  • Solvent effects in simulations : Use explicit solvent models (e.g., TIP3P water) instead of implicit solvation.
  • Target flexibility : Perform molecular dynamics (MD) simulations (>100 ns) to account for protein conformational changes.
  • Assay conditions : Validate computational IC₅₀ values with dose-response curves under standardized conditions (pH 7.4, 37°C). Cross-referencing with crystallographic data (e.g., PDB entries) ensures binding mode accuracy .

Q. Which computational approaches predict binding affinities between benzothiazole derivatives and α-glucosidase?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Screen pose clusters with the lowest ΔG values. Key interactions include hydrogen bonds with catalytic residues (Asp349, Arg439).
  • MM/GBSA free-energy calculations : Refine docking scores by estimating binding enthalpy.
  • 3D-QSAR (CoMFA/CoMSIA) : Map electrostatic and steric fields to guide structural optimization. Recent studies show sulfonyl groups improve inhibitory potency by ~40% compared to non-sulfonylated analogs .

Q. How can non-covalent intramolecular interactions (e.g., oxygen→sulfur) enhance the drug-likeness of benzothiazole-based compounds?

Methodological Answer: Non-covalent interactions stabilize bioactive conformations. For example:

  • O→S interactions : In benzothiazole 14, an intramolecular O→S contact (2.8–3.0 Å) enhances binding to Abl kinase by 313-fold compared to benzoxazole analogs.
  • Hydrogen bond networks : Ethyl urea groups in derivatives form H-bonds with Thr315 in Abl, mitigating mutation-induced resistance. These interactions are validated via MD simulations and B-factor analysis .

Q. What are the critical considerations for designing degradation pathway studies of benzothiazoles in microbial electrochemical systems?

Methodological Answer:

  • Electrode material : Use graphite or carbon felt for biofilm formation.
  • Analytical methods : Monitor intermediates via HPLC/MS (e.g., 2-hydroxyl benzothiazole at m/z 168).
  • Community analysis : Perform 16S rRNA sequencing on electrode biofilms to identify degradative microbes (e.g., Pseudomonas spp.). COD removal rates >80% indicate efficient mineralization .

Properties

Molecular Formula

C22H27NO2S2

Molecular Weight

401.6 g/mol

IUPAC Name

2-[(4-octylphenyl)methylsulfonyl]-1,3-benzothiazole

InChI

InChI=1S/C22H27NO2S2/c1-2-3-4-5-6-7-10-18-13-15-19(16-14-18)17-27(24,25)22-23-20-11-8-9-12-21(20)26-22/h8-9,11-16H,2-7,10,17H2,1H3

InChI Key

WLCGNGHWLCADEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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